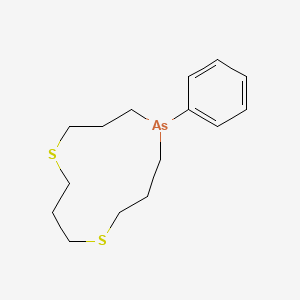
9-Phenyl-1,5-dithia-9-arsacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-1,5-dithia-9-arsacyclododecane is a unique organoarsenic compound characterized by its distinctive ring structure containing sulfur and arsenic atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1,5-dithia-9-arsacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted arsenic compounds with sulfur-containing reagents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the desired ring structure .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
9-Phenyl-1,5-dithia-9-arsacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or arsenic-hydride derivatives.
Substitution: The phenyl group and other substituents on the ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
9-Phenyl-1,5-dithia-9-arsacyclododecane has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organoarsenic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 9-Phenyl-1,5-dithia-9-arsacyclododecane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dithia-9-arsacyclododecane: Lacks the phenyl group, resulting in different chemical properties and reactivity.
9-Phenyl-1,5-dithia-9-phosphacyclododecane: Contains phosphorus instead of arsenic, leading to variations in its chemical behavior and applications.
Uniqueness
9-Phenyl-1,5-dithia-9-arsacyclododecane is unique due to the presence of both sulfur and arsenic atoms in its ring structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
81360-41-0 |
|---|---|
Fórmula molecular |
C15H23AsS2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
9-phenyl-1,5-dithia-9-arsacyclododecane |
InChI |
InChI=1S/C15H23AsS2/c1-2-7-15(8-3-1)16-9-4-11-17-13-6-14-18-12-5-10-16/h1-3,7-8H,4-6,9-14H2 |
Clave InChI |
OPTWYUWSWZQZTD-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC[As](CCCSC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


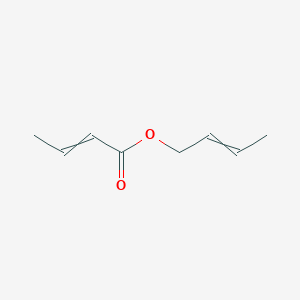
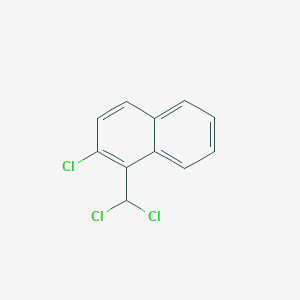

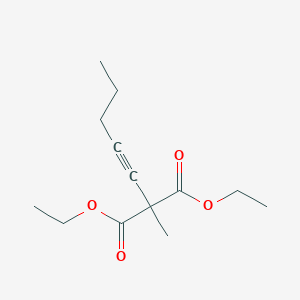
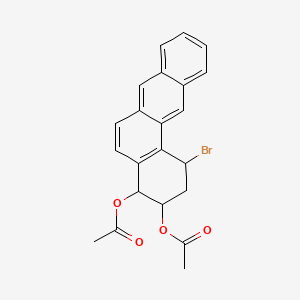
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
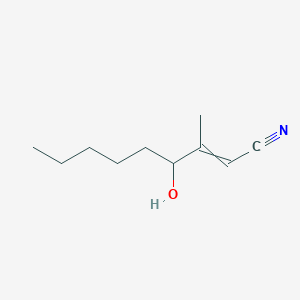
stannane](/img/structure/B14430314.png)
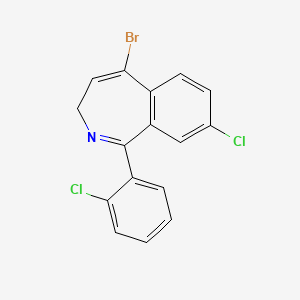
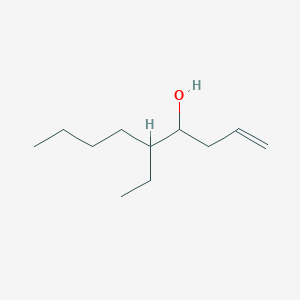
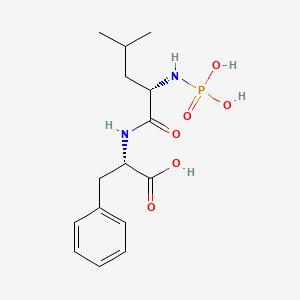

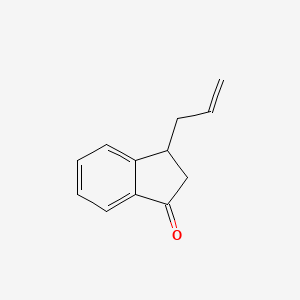
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
